molecular formula C11H12N2O B14851564 3-Cyclopropoxy-5-ethylpicolinonitrile

3-Cyclopropoxy-5-ethylpicolinonitrile

Katalognummer: B14851564
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: UZYASLXZJCVKCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-5-ethylpicolinonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is characterized by the presence of a cyclopropoxy group attached to a picolinonitrile structure, which includes an ethyl substituent at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethylpicolinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by nitrile formation. The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-5-ethylpicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-ethylpicolinonitrile has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-ethylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-ethylpicolinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group and picolinonitrile structure make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

3-cyclopropyloxy-5-ethylpyridine-2-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-2-8-5-11(14-9-3-4-9)10(6-12)13-7-8/h5,7,9H,2-4H2,1H3

InChI-Schlüssel

UZYASLXZJCVKCK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(N=C1)C#N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.